molecular formula C8H9ClFN B1377910 5-Fluoroindoline hydrochloride CAS No. 1013398-57-6

5-Fluoroindoline hydrochloride

Cat. No.: B1377910
CAS No.: 1013398-57-6
M. Wt: 173.61 g/mol
InChI Key: YEJGKJFDBXHDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroindoline hydrochloride: is a chemical compound with the molecular formula C8H9ClFN It is a derivative of indoline, where a fluorine atom is substituted at the 5-position of the indoline ring

Biochemical Analysis

Biochemical Properties

5-Fluoroindoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity. Additionally, threshold effects have been observed, where a certain dosage level must be reached before any toxic effects become apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. One of the key enzymes that this compound interacts with is cytochrome P450, which plays a crucial role in the metabolism of many endogenous and exogenous compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues. Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, such as kinases and phosphatases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within different cellular compartments. This distribution pattern can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be localized to the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method is the reaction of 5-fluoroindoline with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Reagents: 5-Fluoroindoline, hydrochloric acid.

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes, such as:

    Continuous flow reactors: These allow for better control over reaction conditions and can handle larger volumes.

    Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-fluoroindoline-2,3-dione.

    Reduction: Reduction reactions can convert it back to the parent indoline compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 5-Fluoroindoline-2,3-dione.

    Reduction: Indoline.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoroindoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of advanced materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

    5-Fluoroindole: Similar structure but lacks the hydrogenation of the indoline ring.

    6-Fluoroindole: Fluorine atom is positioned at the 6-position instead of the 5-position.

    5-Chloroindoline: Chlorine atom substituted at the 5-position instead of fluorine.

Uniqueness: 5-Fluoroindoline hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGKJFDBXHDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoroindoline hydrochloride
Reactant of Route 2
5-Fluoroindoline hydrochloride
Reactant of Route 3
5-Fluoroindoline hydrochloride
Reactant of Route 4
5-Fluoroindoline hydrochloride
Reactant of Route 5
5-Fluoroindoline hydrochloride
Reactant of Route 6
5-Fluoroindoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.